Ethyl 6-chloro-5-nitronicotinate
Overview
Description
Ethyl 6-chloro-5-nitronicotinate is a chemical compound with the molecular formula C8H7ClN2O4 and a molecular weight of 230.61 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 6th position and a nitro group at the 5th position on the pyridine ring, with an ethyl ester functional group.
Mechanism of Action
Mode of Action
The mode of action of Ethyl 6-chloro-5-nitronicotinate is currently unknown due to the lack of comprehensive studies . The compound’s interaction with its targets and any resulting changes remain to be elucidated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-5-nitronicotinate typically involves the nitration of ethyl nicotinate followed by chlorination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5th position. The resulting product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6th position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-5-nitronicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 6-chloro-5-aminonicotinate.
Substitution: Ethyl 6-substituted-5-nitronicotinate derivatives.
Hydrolysis: 6-chloro-5-nitronicotinic acid.
Scientific Research Applications
Ethyl 6-chloro-5-nitronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Ethyl 6-chloro-5-nitronicotinate can be compared with other similar compounds such as:
Ethyl 6-bromo-5-nitronicotinate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 6-chloro-5-aminonicotinate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-chloro-5-nitronicotinate: Similar structure but with the chloro group at the 2nd position instead of the 6th position.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents and their positions on the pyridine ring.
Properties
IUPAC Name |
ethyl 6-chloro-5-nitropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGYARAKIVLQAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396369 | |
Record name | Ethyl 6-chloro-5-nitronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171876-22-5 | |
Record name | Ethyl 6-chloro-5-nitronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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